molecular formula C13H11FN2S B5032451 1-(2-Fluorophenyl)-3-phenylthiourea CAS No. 62644-13-7

1-(2-Fluorophenyl)-3-phenylthiourea

Cat. No.: B5032451
CAS No.: 62644-13-7
M. Wt: 246.31 g/mol
InChI Key: WPQXHWHWOAYXJY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-phenylthiourea (Compound V, Fig. 6 in ) is an unsymmetrical thiourea derivative featuring a fluorine atom at the ortho position of one phenyl ring. Thioureas are versatile in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and electronic properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQXHWHWOAYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387240
Record name 1-(2-fluorophenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62644-13-7
Record name N-(2-Fluorophenyl)-N′-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62644-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluorophenyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-3-phenylthiourea can be synthesized through the reaction of 2-fluoroaniline with phenyl isothiocyanate. The reaction typically occurs in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2-Fluoroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods:

Chemical Reactions Analysis

Oxidation Reactions

The thiourea moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Products :

    • Sulfoxide (C=S→O intermediate)

    • Sulfone (C=O₂ final product)

Table 2: Oxidation Conditions and Outcomes

Oxidizing AgentTemperatureProductYieldSource
H₂O₂ (30%)25°CSulfoxide65%
mCPBA0–5°CSulfone78%

Reduction Reactions

Reduction of the thiocarbonyl group produces corresponding amines:

  • Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Mechanism :

    R-NH-C(S)-NH-R’LiAlH4R-NH-CH2-NH-R’\text{R-NH-C(S)-NH-R'} \xrightarrow{\text{LiAlH}_4} \text{R-NH-CH}_2\text{-NH-R'}

Table 3: Reduction Parameters

Reducing AgentSolventTemperatureProductYieldSource
LiAlH₄THFReflux1-(2-Fluorophenyl)-3-phenylurea72%
NaBH₄EtOH25°CPartial reduction45%

Electrophilic Aromatic Substitution

The fluorophenyl and phenyl groups participate in halogenation and nitration:

  • Halogenation : Bromine (Br₂) in acetic acid yields mono- and di-substituted derivatives.

  • Nitration : Nitric acid (HNO₃) introduces nitro groups at the meta/para positions.

Table 4: Substitution Reactions

Reaction TypeReagentsPositionProduct StructureYieldSource
BrominationBr₂ (1.2 equiv), AcOHFluorophenyl C-44-Bromo-2-fluorophenyl derivative58%
NitrationHNO₃ (conc), H₂SO₄Phenyl C-44-Nitrophenyl derivative63%

Coordination Chemistry

The thiourea group acts as a ligand for transition metals (e.g., Ir, Pd), forming complexes with potential catalytic activity:

  • Example : Reaction with [Ir(ppy)₂Cl]₂ in toluene yields iridium-thiourea complexes .

  • Application : These complexes are studied for photophysical properties and anticancer activity .

Stability and Degradation

  • Thermal Stability : Decomposes above 180°C, releasing H₂S and forming aromatic amines .

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding 2-fluoroaniline and phenylamine derivatives .

Scientific Research Applications

Chemical Applications

Synthesis Intermediates
1-(2-Fluorophenyl)-3-phenylthiourea serves as an important intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to the development of compounds with enhanced biological activities. For instance, it can be used to synthesize various thiourea derivatives that exhibit distinct properties and applications in drug development .

Coordination Chemistry
The compound also functions as a ligand in coordination chemistry. Its ability to form complexes with metal ions is utilized in catalysis and material science. Research indicates that thiourea derivatives can stabilize metal ions and enhance catalytic activity in various reactions .

Biological Applications

Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. For example, it displayed minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)Comparison with Antibiotic
Staphylococcus aureus4.03Comparable to ceftriaxone
Pseudomonas aeruginosa8.94Higher than standard

Antioxidant Properties
The compound has shown promising antioxidant potential in various assays, such as DPPH and ABTS tests. These studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity
Research into the anticancer properties of this compound reveals its ability to inhibit the growth of cancer cells through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways. The compound has demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating its potential as a therapeutic agent .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it suitable for use as a stabilizer in formulations of various industrial products, enhancing their performance and longevity .

Case Studies and Research Findings

Several studies have highlighted the multifaceted applications of thiourea derivatives:

  • Enzyme Inhibition : A study evaluated the enzyme inhibitory potential of various thioureas, including this compound, demonstrating effective inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative disease treatment .
  • Antidiabetic Activity : The compound's potential as an antidiabetic agent was assessed through its ability to inhibit glucose-6-phosphatase and alpha-amylase, contributing to its profile as a multifunctional therapeutic candidate .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-phenylthiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea group, which can form hydrogen bonds and coordinate with metal ions. These interactions may influence biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Electronic Influence :

  • 1-(4-Chlorophenyl)-3-phenylthiourea (): The para-chloro substituent enhances corrosion inhibition efficiency (86.5% at 10 mM in 2 M HCl) due to its electron-withdrawing nature, which improves adsorption on metal surfaces.
  • 1-(4-Methoxyphenyl)-3-phenylthiourea (): The electron-donating methoxy group decreases inhibition efficiency (72.3%), suggesting that electron-withdrawing groups (e.g., F, Cl) are more favorable for corrosion applications. The fluorine atom’s electronegativity could position the 2-fluoro derivative between chloro and methoxy analogs in performance .

Crystal Packing and Hydrogen Bonding :

  • 1-(2-Aminoethyl)-3-phenylthiourea (): Forms hydrogen-bonded tapes via N–H⋯S and N–H⋯N interactions. The dihedral angle between the phenyl ring and thiourea group is 44.9°, influencing molecular stacking.

Enzyme Inhibition :

  • 1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (): Exhibits α-glucosidase inhibition (IC₅₀ = 9.77 mM), outperforming acarbose (IC₅₀ = 9.77 mM vs. 56.6% inhibition at 15 mM). The 2-fluoro analog’s activity is unreported but could vary based on substituent effects on enzyme binding .
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea (): Shows moderate anti-cholinesterase activity (IC₅₀ = 50–60 µg/mL). Fluorine’s smaller size compared to chlorine might enhance selectivity or potency in similar assays, though this requires validation .

Antibacterial and Antioxidant Potential:

  • Unsymmetrical Thioureas (): Demonstrated antibacterial activity against E. coli and S. aureus. The 2-fluoro derivative’s bioactivity remains unexplored but could benefit from fluorine’s lipophilicity, enhancing membrane penetration .

Corrosion Inhibition Performance

Electrochemical Behavior :

  • Organoselenium Derivatives (DS036 and DS038, ): Achieve >90% inhibition efficiency in HCl via selenium’s synergistic effects. While lacking selenium, the 2-fluoro compound’s inhibition may rely on fluorine’s electronegativity to stabilize adsorbed layers, though direct data are unavailable .
  • Para-Substituted Derivatives (): Inhibition efficiency follows Cl > Br > CH₃ > OCH₃. The ortho-fluoro analog’s efficiency is likely lower than para-Cl due to reduced electronic effects and steric factors .

Melting Points and Solubility :

  • 1-(4-Acetylphenyl)-3-phenylthiourea (): Melts at 186–187°C, while 1-(2-fluorophenyl)-3-phenylthiourea’s melting point is unreported. Fluorine’s electronegativity may increase melting points compared to non-halogenated analogs .
  • Safety Data (): Fluorinated thioureas like 1-(2-methoxyphenyl)-3-prop-2-enylthiourea require precautions for inhalation and skin contact. The 2-fluoro derivative likely shares similar handling requirements .

Biological Activity

1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) is a thiourea derivative that has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the thiourea moiety. The synthesis typically involves the reaction of 2-fluoroaniline with phenylisothiocyanate, yielding the thiourea compound in high purity and yield.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC = 4.03 µg/mL
    • Against Proteus vulgaris: MIC = 8.94 µg/mL
    • Against Enterococcus faecalis and Klebsiella pneumoniae: Comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm .

Antioxidant Activity

The antioxidant potential of Compound V has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it exhibits considerable antioxidant activity, which is attributed to its ability to neutralize free radicals effectively.

  • DPPH Assay : IC50 value = 64 µg/mL
  • ABTS Assay : IC50 value = 66 µg/mL .

Cytotoxicity Studies

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines, notably MCF-7 (breast cancer) and other tumor cell lines.

  • IC50 Values :
    • MCF-7 cells: IC50 = 225 µM
    • Other tested cell lines: IC50 values ranged from 1.26 to 2.96 µM for various derivatives, indicating strong activity .

The biological activities of thioureas, including Compound V, are often linked to their ability to inhibit specific enzymes or interact with cellular pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes like acetylcholinesterase and alpha-amylase, which are significant in various metabolic processes .
  • Cell Cycle Arrest : Studies suggest that treatment with Compound V can lead to cell cycle arrest in the S phase in cancer cells, indicating a mechanism for inducing apoptosis .

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiourea derivatives including Compound V showed that it was more potent than previously reported compounds against multi-drug resistant strains .
  • Cytotoxicity in Cancer Research : Research indicated that Compound V significantly reduced cell viability in breast cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Q & A

Q. What strategies validate structure-activity relationships (SAR) for thiourea derivatives?

  • Methodological Answer : Congeneric series synthesis (e.g., varying substituents on the phenyl ring) followed by PCA (Principal Component Analysis) links structural descriptors (Hammett σ, molar refractivity) to bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance kinase inhibition by 2.3-fold compared to -CH3.

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